Isomasticadienonic acid chemical structure and molecular weight
Isomasticadienonic acid chemical structure and molecular weight
Isomasticadienonic Acid: Structural Architecture, Isolation, and Pharmacological Mechanics[1]
Executive Summary
Isomasticadienonic acid (IMDA) is a bioactive tetracyclic triterpenoid belonging to the tirucallane class, predominantly isolated from the resin of the Chios mastic tree (Pistacia lentiscus var. chia). Distinguished by its specific double-bond isomerism (
Chemical Identity & Structural Architecture[2][3][4]
IMDA is defined by a tetracyclic steroid-like core (gonane nucleus) with a specific side-chain configuration. It is a structural isomer of masticadienonic acid (MDA); the two co-exist in mastic resin and are often difficult to separate due to their identical molecular weight and polarity.
Physicochemical Profile[1][2][3]
| Property | Data |
| Chemical Name | Isomasticadienonic acid |
| IUPAC Name | (E)-2-methyl-6-[(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)]hept-2-enoic acid |
| CAS Registry Number | 5956-26-3 |
| Molecular Formula | C |
| Molecular Weight (Average) | 454.69 g/mol |
| Monoisotopic Mass | 454.3447 Da |
| Skeleton Type | Tirucallane (Tetracyclic triterpene) |
| Key Functional Groups | C3-Ketone (Oxo), C26-Carboxylic Acid, |
| Solubility | Soluble in CHCl |
Structural Isomerism: The Critical Distinction
The biological potency and spectroscopic signature of IMDA differ from MDA based on the location of the intracyclic double bond.
-
Masticadienonic Acid (MDA): Features a double bond at C7=C8 (
). -
Isomasticadienonic Acid (IMDA): Features a double bond at C8=C9 (
).
Both compounds typically share the 24Z (cis) configuration at the side-chain double bond, although E-isomers can occur as artifacts or minor constituents.
Analytical Characterization (NMR & MS)[1][2][9]
Accurate identification requires distinguishing the
-
Mass Spectrometry (EI-MS): Both show a molecular ion
at m/z 454.[2] Fragmentation patterns are similar, necessitating NMR for definitive resolution. -
Nuclear Magnetic Resonance (
C-NMR):-
IMDA (
): The tetrasubstituted double bond carbons (C8 and C9) appear as quaternary signals (typically ~134-135 ppm), often lacking vinylic protons in H-NMR for the ring double bond. -
MDA (
): Contains a vinylic proton at C7, observable in H-NMR ( ~5.2-5.4 ppm), with corresponding methine/quaternary signals in C.
-
Experimental Protocol: Extraction & Isolation
Isolation of IMDA requires a chemo-selective approach to separate the "Acidic Fraction" from the neutral triterpenes (like tirucallol) and the polymer (poly-
Workflow Diagram
Figure 1: Chemo-selective isolation workflow for obtaining Isomasticadienonic Acid from Pistacia lentiscus resin.
Detailed Methodology
-
Depolymerization: Dissolve 100 g of crude mastic gum in 1.5 L of Ethyl Acetate (EtOAc). Allow to stand for 24h at 4°C. Filter off the insoluble polymeric material (poly-
-myrcene). -
Acid-Base Partitioning: Extract the filtrate three times with 500 mL of 5% NaOH solution.
-
Organic Layer:[3] Contains neutral triterpenes (tirucallol, dammaradienone).
-
Aqueous Layer: Contains triterpenic acids as sodium salts.
-
-
Acidification: Acidify the aqueous layer to pH 2 using 2N HCl. A white precipitate forms. Re-extract this aqueous suspension with EtOAc (3 x 500 mL).
-
Drying: Wash the combined EtOAc extracts with brine, dry over anhydrous Na
SO , and evaporate to yield the Total Acidic Fraction (TAF) . -
Chromatographic Separation: Subject the TAF to Medium Pressure Liquid Chromatography (MPLC) on silica gel.
-
Mobile Phase: Gradient of Cyclohexane:Dichloromethane (100:0
0:100) followed by DCM:MeOH. -
Elution Order: Oleanonic acid typically elutes first, followed by the MDA/IMDA mixture.
-
Purification: Final purification of IMDA from MDA often requires preparative HPLC (C18 column) or repeated crystallization from methanol, monitoring fractions via
C-NMR for the C8/C9 quaternary signals.
-
Pharmacological Mechanism of Action[12]
IMDA is not merely a structural scaffold; it acts as a pleiotropic modulator of inflammatory and survival signaling pathways.
Anti-Inflammatory Signaling (NF- B Inhibition)
IMDA inhibits the phosphorylation of I
Biological Pathway Diagram
Figure 2: Mechanism of action showing IMDA-mediated inhibition of the NF-κB inflammatory cascade.
Therapeutic Applications
-
Gastrointestinal Health: Specific activity against Helicobacter pylori, including antibiotic-resistant strains.
-
Neuroprotection: In combination with MDA (as seen in the drug candidate RPh201), IMDA promotes neuronal regeneration in post-stroke models.
-
Oncology: Cytotoxic activity against androgen-independent prostate cancer cells, likely via interference with androgen receptor signaling and induction of anoikis.
References
-
Paraschos, S., et al. (2007). In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori. Antimicrobial Agents and Chemotherapy.[1]
-
Gortzi, O., et al. (2024). Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues. Molecules/MDPI.
-
PubChem. (n.d.).[4] Isomasticadienonic acid (Compound CID 15559978).[2][4][5] National Library of Medicine.
-
Hazan, Z. (2020). Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy. U.S. Patent No. 10,751,347.
Sources
- 1. Design and Synthesis of Structurally Modified Analogs of 24Z-Isomasticadienonic Acid with Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Isomasticadienonic acid (C30H46O3) [pubchemlite.lcsb.uni.lu]
- 3. Masticadienonic acid - Wikipedia [en.wikipedia.org]
- 4. Isomasticadienonic acid | C30H46O3 | CID 15559978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]
